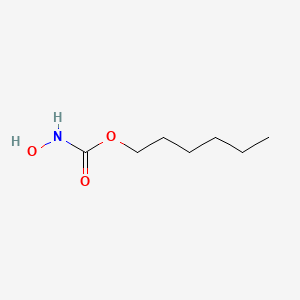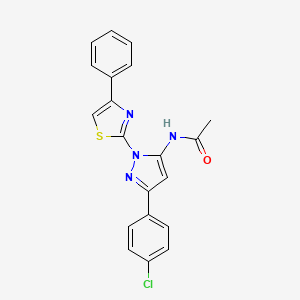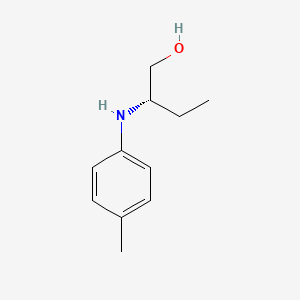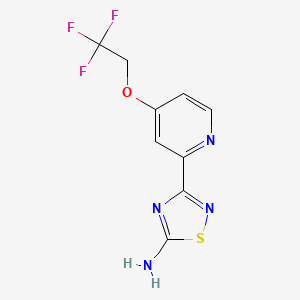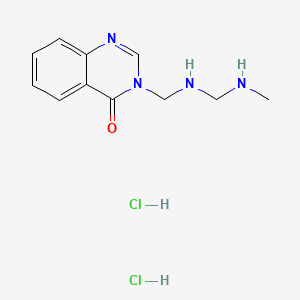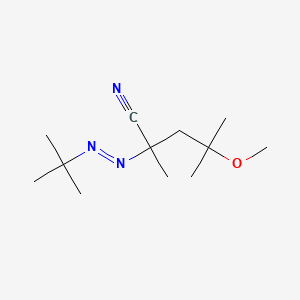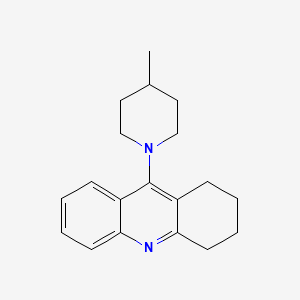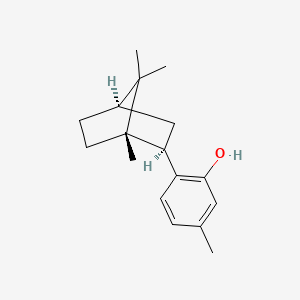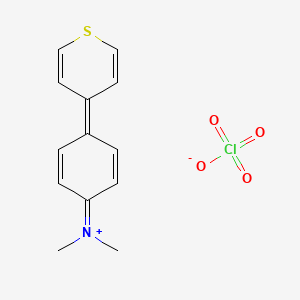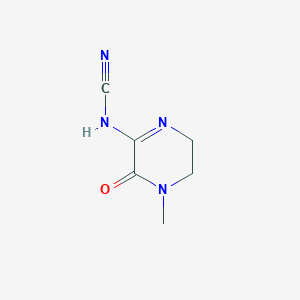
(4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is a heterocyclic compound with a unique structure that includes a pyrazine ring fused with a cyanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Cbz-protected piperazinones, which, after cyclization, undergo deprotection by hydrogenation on Pd/C to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, ensuring the compound can be produced in large quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts like Pd/C for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used to develop new drugs targeting specific diseases, leveraging its unique chemical properties to achieve desired biological effects.
Industry
In industry, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for creating polymers, coatings, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of (4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to these similar compounds, (4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide stands out due to its unique combination of a pyrazine ring and a cyanamide group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other compounds may not be suitable for.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike, offering opportunities for innovation in chemistry, biology, medicine, and materials science.
Propriétés
Numéro CAS |
562814-55-5 |
|---|---|
Formule moléculaire |
C6H8N4O |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
(1-methyl-6-oxo-2,3-dihydropyrazin-5-yl)cyanamide |
InChI |
InChI=1S/C6H8N4O/c1-10-3-2-8-5(6(10)11)9-4-7/h2-3H2,1H3,(H,8,9) |
Clé InChI |
YQAOMIDDMHQTJE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN=C(C1=O)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


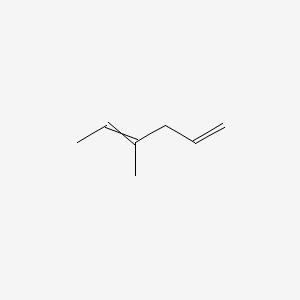

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
